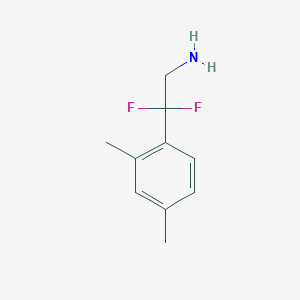

2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine

説明

2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine (DMPF-DFA) is a synthetic amine that has been widely studied due to its potential applications in pharmaceuticals, biochemistry, and other fields. It is a relatively new compound, having only been synthesized in the early 2000s, and has since been studied for its potential uses in research and development. DMPF-DFA is a versatile compound with a wide array of potential applications, and its structure and properties make it a promising candidate for further research.

科学的研究の応用

Photophysical Properties and Data Security Applications : A study by Song et al. (2016) discussed the design and synthesis of heteroleptic cationic Ir(III) complexes, including those with dimethylphenylpyridine (dmppy), which is structurally related to 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine. These complexes exhibited unique photophysical properties like dual-emission and mechanoluminescence, making them suitable for data security protection and smart luminescent materials.

Synthesis and Characterization of Organic Light-Emitting Devices : Research by Li et al. (2012) introduced novel 2,4-difluorophenyl-functionalized arylamine compounds for use in organic light-emitting devices. These compounds showed improved device efficiency and could have implications for the development of advanced optoelectronic materials.

Anticancer Activity of Rhenium(I) Complexes : The study by Knopf et al. (2017) explored the synthesis and characterization of rhenium(I) tricarbonyl aqua complexes with ligands including dimethyl bipyridine. These complexes exhibited significant anticancer activity, suggesting potential applications in cancer treatment.

Development of Novel Antidepressants : A study by Bailey et al. (1985) synthesized and evaluated a series of compounds including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine for antidepressant activity. The research identified potential antidepressants with reduced side effects.

Application in High-Performance Polymers : Research by Liaw et al. (2006) synthesized new diamine monomers, including those with dimethylbiphenylene units, for the preparation of polyamides and polyimides. These polymers exhibited excellent solubility and thermal stability, relevant for high-performance materials in various industries.

作用機序

Target of Action

The primary target of 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine is the alpha-adrenergic receptor in the central nervous system . This receptor plays a crucial role in the regulation of neurotransmitter release and smooth muscle contraction .

Mode of Action

2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine acts as an agonist at the alpha-adrenergic receptor . It also interacts with octopamine receptors in the central nervous system . The compound inhibits the synthesis of monoamine oxidases and prostaglandins , leading to overexcitation, paralysis, and death in insects .

Biochemical Pathways

The action of 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine affects several biochemical pathways. The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, leading to an increase in their concentration . The inhibition of prostaglandin synthesis disrupts the regulation of inflammation, blood flow, and the formation of blood clots .

Pharmacokinetics

It is known that the compound is metabolized intoN-(2,4-dimethylphenyl)formamide , 2,4-dimethylformanilide , and N,N’-bis-dimethylphenylformamidine through hydrolysis .

Result of Action

The action of 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine results in the overexcitation of the nervous system, leading to paralysis and death in insects . In mammals, the compound is less harmful and is used as an insecticide against mite or tick infestation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,4-Dimethylphenyl)-2,2-difluoroethanamine. For instance, the compound’s efficacy can be affected by the presence of other chemicals in the environment . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .

特性

IUPAC Name |

2-(2,4-dimethylphenyl)-2,2-difluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-7-3-4-9(8(2)5-7)10(11,12)6-13/h3-5H,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFHGGNGSSPCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CN)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

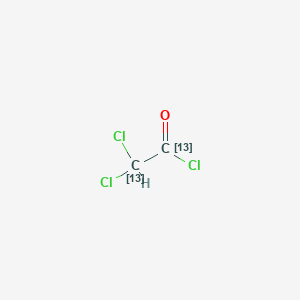

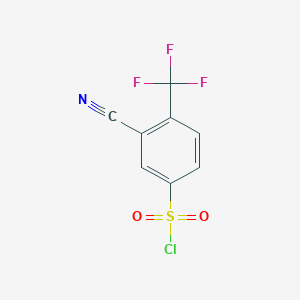

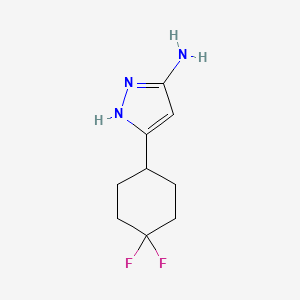

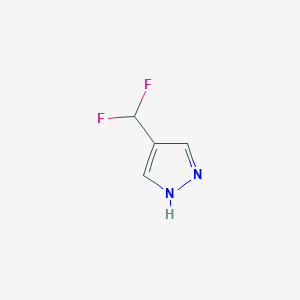

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

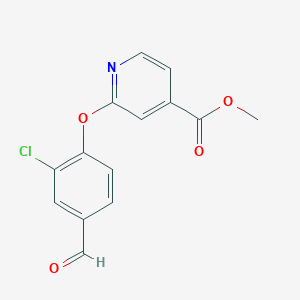

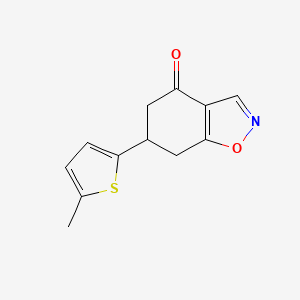

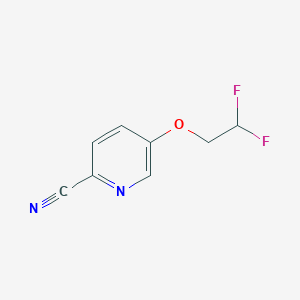

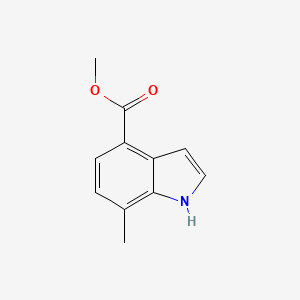

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile](/img/structure/B1530605.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide](/img/structure/B1530619.png)

![4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530621.png)